L-Pyroglutamic Acid-13C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

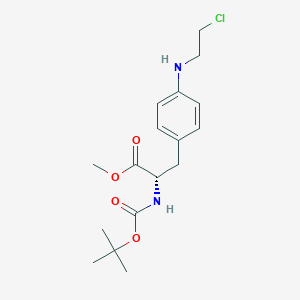

L-Pyroglutamic Acid-13C5 is an isotope labelled analog of L-Pyroglutamic Acid . It is used as an impurity standard in the synthesis of L-pyroglutamic acid, which is an active pharmaceutical ingredient (API) for the treatment of various diseases . It is also used for research and development purposes .

Synthesis Analysis

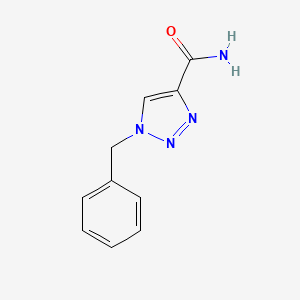

A series of novel L-pyroglutamic acid analogues have been synthesized from L-hydroxyproline . The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .Molecular Structure Analysis

The chemical formula of L-Pyroglutamic Acid-13C5 is 13C5H7NO3 . The molecular weight is 134.08 g/mol .Chemical Reactions Analysis

L-Pyroglutamic acid can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .Physical And Chemical Properties Analysis

L-Pyroglutamic Acid-13C5 is soluble in water, ethanol, acetone, and acetic acid . It does not dissolve in ether or ethyl acetate . The melting point is 162-163 °C .Scientific Research Applications

Antifungal Agents in Agriculture

Field

Application

L-Pyroglutamic Acid-13C5 derivatives have been used as potent antifungal agents .

Methods

A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . The effect of different substituents on the triazole ring at the ortho-, meta- and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .

Results

Compounds with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring showed potent antifungal activity . Some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans .

Fungicide Candidates

Field

Application

Synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum .

Methods

The synthetic L-pyroglutamic acid analogs were designed, synthesized, and their bioactivity was evaluated .

Results

The synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum .

Increasing Crop Yield

Field

Application

The application of pyroglutamic acid and its derivatives is capable of increasing lettuce yield .

Methods

The application methods are not specified in the sources .

Results

The application of pyroglutamic acid and its derivatives increased lettuce yield .

Protection Against Diseases in Wheat

Field

Application

Pyroglutamic acid and its derivatives confer protection to bread wheat against Zymoseptoria tritici .

Results

The application of pyroglutamic acid and its derivatives conferred protection to bread wheat against Zymoseptoria tritici .

DNA Synthesis Stimulation

Field

Application

Pyroglutamic acid and its derivatives stimulate DNA synthesis in rat primary hepatocytes .

Results

The application of pyroglutamic acid and its derivatives stimulated DNA synthesis in rat primary hepatocytes .

Anti-HIV-1 and Anti-HCV Activity

Field

Application

Pyroglutamic acid and its derivatives show anti-HIV-1 and anti-HCV activity .

Results

The application of pyroglutamic acid and its derivatives showed anti-HIV-1 and anti-HCV activity .

Safety And Hazards

Future Directions

L-Pyroglutamic acid has been identified as a potential diagnostic biomarker for systemic lupus erythematosus . It has also been suggested that L-Pyroglutamic acid and its derivatives could increase lettuce yield, confer protection to bread wheat against Zymoseptoria tritici, affect the biosynthesis of trichothecenes and phenylpropanoids, stimulate DNA synthesis in rat primary hepatocytes, show anti-HIV-1 and anti-HCV activity, exhibit antioxidant activity and anti-inflammatory activity, show selective Gram-negative antibacterial activity and antiplatelet activity, and act as a new farnesyl transferase inhibitor .

properties

CAS RN |

55443-56-6 |

|---|---|

Product Name |

L-Pyroglutamic Acid-13C5 |

Molecular Formula |

¹³C₅H₇NO₃ |

Molecular Weight |

134.08 |

synonyms |

(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.